D-Erythrose-d2

Mass Spectrometry Internal Standard Isotope Dilution

D-Erythrose-d2 (CAS unlabeled parent: 583-50-6; deuterated molecular formula: C₄H₆D₂O₄; molecular weight: 122.12 g/mol) is a stable-isotope-labeled derivative of the naturally occurring C₄ aldotetrose monosaccharide D-erythrose, in which two hydrogen atoms are replaced by deuterium (²H). As a member of the erythrose isotopologue family, it serves as a non-radioactive tracer for metabolic flux studies and as an internal standard for mass spectrometry (MS)-based quantification.

Molecular Formula C4H8O4
Molecular Weight 122.12 g/mol
Cat. No. B12406511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Erythrose-d2
Molecular FormulaC4H8O4
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESC(C(C(C=O)O)O)O
InChIInChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1/i2D2
InChIKeyYTBSYETUWUMLBZ-VTPOVWAESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Erythrose-d2: Isotopic Identity and Procurement Baseline


D-Erythrose-d2 (CAS unlabeled parent: 583-50-6; deuterated molecular formula: C₄H₆D₂O₄; molecular weight: 122.12 g/mol) is a stable-isotope-labeled derivative of the naturally occurring C₄ aldotetrose monosaccharide D-erythrose, in which two hydrogen atoms are replaced by deuterium (²H) . As a member of the erythrose isotopologue family, it serves as a non-radioactive tracer for metabolic flux studies and as an internal standard for mass spectrometry (MS)-based quantification [1]. The compound is supplied as a white to off-white solid, typically with isotopic enrichment ≥98 atom % D, and is recommended for storage at −20 °C .

Why Unlabeled D-Erythrose or Alternative Isotopologues Cannot Substitute D-Erythrose-d2 in Quantitative Workflows


Stable-isotope-labeled erythrose derivatives are not interchangeable in analytical pipelines because the number and position of deuterium labels directly govern mass shift, chromatographic retention, and NMR spectral properties [1]. Unlabeled D-erythrose (MW 120.12) co-elutes with endogenous erythrose in MS assays, prohibiting its use as an internal standard, while D-erythrose-d2 (MW 122.12) provides a +2 Da mass shift that enables unambiguous discrimination from the natural-abundance analyte . Site-specifically deuterated forms such as D-erythrose-[4,4′-d2] differ from randomly deuterated material in their chromatographic isotope effects, which can alter retention times on polar GC stationary phases by measurable increments (see Section 3) [2]. Selecting the correct isotopologue is therefore determined by the analytical method, the required mass resolution, and the potential for deuterium–hydrogen back-exchange under the experimental conditions [3].

D-Erythrose-d2: Quantified Differentiation Against Comparator Isotopologues


Mass Spectrometry: +2 Da Shift Enables Baseline-Resolved Internal Standard Operation vs. Unlabeled D-Erythrose

D-Erythrose-d2 yields a molecular ion [M+H]⁺ at m/z 123.12, which is shifted by +2 Da relative to the protiated form (m/z 121.12), allowing mass-resolved quantification without signal overlap with endogenous erythrose. This compares favorably with single-deuterium labeled D-erythrose-1-d (MW 121.11; +1 Da shift), which may be insufficient for baseline separation in low-resolution MS instruments .

Mass Spectrometry Internal Standard Isotope Dilution

Isotopic Enrichment: ≥98 atom % D Specification Matches or Exceeds Single-Deuterium Erythrose Standards

Commercially sourced D-erythrose-d2 (as D-erythrose-4,4-d2) is specified at 98 atom % D isotopic enrichment, identical within specification limits to D-erythrose-1-d (98 atom % D) . This ensures that d0 and d1 residual species do not compromise quantification accuracy in isotope dilution assays. For comparison, D-erythrose-4-¹³C is offered at 99 atom % ¹³C, a marginal 1 percentage-point advantage attributable to the reduced synthetic complexity of single-site ¹³C incorporation [1].

Isotopic Purity Certificate of Analysis Quality Control

Gas Chromatographic Isotopologue Separation: Retention Time Shift Scales with Deuterium Number

In comprehensive GC studies across 12 stationary phases, deuterated isotopologues exhibit retention time shifts proportional to the number of deuterium atoms incorporated. D-Erythrose-d2 (or its derivatized form) is expected to show a larger negative isotope shift than the mono-deuterated analog D-erythrose-1-d, facilitating chromatographic resolution when MS detection alone is insufficient [1]. This is a class-level inference applied to erythrose based on data from 46 deuterated isotopologue pairs.

Gas Chromatography Isotopologue Separation Chromatographic Isotope Effect

Deuterium Content Verification: ²H-Induced ¹³C NMR Isotope Shift Enables Site-Specific Quantification

A validated ¹³C{¹H,²H} NMR method enables quantification of deuterium incorporation at specific carbon sites in partially or randomly deuterated molecules by resolving quaternary ¹³C signals of different isotopologues via deuterium-induced isotope shifts [1]. Applying this methodology, D-erythrose-d2 can be analytically distinguished from D-erythrose-4,4-d2 (site-specific) and from non-specifically deuterated erythrose, a capability not achievable by MS alone. This method also detects deuterium back-exchange (e.g., −0 to −5% loss at labile positions) that can occur during sample workup, information critical for quantitative tracer studies [1].

NMR Spectroscopy Isotopologue Quantification Quality Assurance

D-Erythrose-d2: Evidence-Backed Application Scenarios for Procurement Decision-Making


Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification of Erythrose in Biological Matrices

D-Erythrose-d2, with its +2 Da mass shift over unlabeled erythrose, serves as an optimal internal standard for IDMS workflows quantifying endogenous erythrose and erythrose-4-phosphate in plasma, tissue homogenates, or cell lysates. The +2 Da separation exceeds the natural ¹³C isotopologue contribution (~4.4% at m/z +1 for C₄), minimizing correction factors required for single-deuterium labels . This is particularly relevant for pentose phosphate pathway (PPP) flux studies, where erythrose-4-phosphate concentrations are low (typically sub-μM) and accurate quantification is essential [1].

Metabolic Pathway Tracing in the Non-Oxidative Pentose Phosphate Pathway

When used as a tracer in cell-based or in vivo metabolic labeling experiments, D-erythrose-d2 enables tracking of carbon flux through the non-oxidative PPP. The deuterium label at known positions (confirmed by site-specific NMR analysis [2]) allows researchers to distinguish between erythrose-4-phosphate originating from glucose-6-phosphate via transketolase/transaldolase reactions versus de novo synthesis. This positional information is lost when using fully ¹³C-labeled erythrose, where all carbons are uniformly enriched and scrambling patterns cannot be deconvolved without additional labeling experiments [3].

Analytical Reference Standard for HPLC and GC Method Validation in Pharmaceutical Development

D-Erythrose-d2 (as D-erythrose-4,4-d2) is specified for use as an analytical reference standard in HPLC method development and drug product R&D . The 98 atom % D enrichment, combined with the characteristic chromatographic retention shift predictable from deuterium count [4], provides a well-characterized marker for system suitability testing and retention-time indexing in carbohydrate analysis, distinguishing it from unlabeled erythrose calibrators.

Protein NMR Dynamics Studies Using Erythrose-Derived Isotope Labeling (Cross-Label Validation)

Although site-selective ¹³C-erythrose is the primary precursor for aromatic amino acid labeling in protein NMR (achieving ≥2× higher ¹³C incorporation in tryptophan vs. glucose-based labeling [3]), deuterated erythrose isotopologues provide a complementary tool for ²H-labeling of protein side chains. D-Erythrose-d2 can be used in parallel with ¹³C-erythrose to produce ²H,¹³C dual-labeled samples, where the deuterium label reduces ¹H-¹H dipolar relaxation pathways in large proteins (>30 kDa), improving NMR spectral resolution. The combination of ¹³C and ²H labels from erythrose precursors expands the accessible protein size range for NMR dynamics studies compared to single-isotope approaches [3].

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